Furo[3,2-b]pyridine
Overview
Description
Furo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound consists of a fused furan and pyridine ring, which contributes to its unique chemical behavior and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furo[3,2-b]pyridine can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific substituents can be used as starting materials . Another method involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, which enables a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the furan and pyridine rings, which provide multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-carboxylic acid, while reduction can produce this compound-2-ylmethanol .
Scientific Research Applications
Furo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown significant anticancer activity, particularly against breast cancer cell lines.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as a hydrogen bond acceptor, facilitating protein-ligand interactions. This interaction can disrupt key cellular signaling pathways, leading to its therapeutic effects . Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .
Comparison with Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-c]pyridine
- Pyrrolo[3,4-c]pyridine
Comparison: Furo[3,2-b]pyridine is unique due to its specific ring fusion, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound has distinct pharmacological properties and binding affinities, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
furo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTCKZIKGWZNCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480596 | |
Record name | furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-62-8 | |
Record name | Furo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furo[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that some furo[3,2-b]pyridine derivatives, particularly 3,5,7-trisubstituted analogs, can act as sub-micromolar modulators of the Hedgehog signaling pathway, a key pathway in embryonic development and frequently dysregulated in various cancers. [] This highlights their potential as anticancer agents targeting this specific pathway.
ANone: The molecular formula of this compound is C7H5NO. Its molecular weight is 119.12 g/mol.
A: Multiple research papers provide detailed spectroscopic data (NMR, IR, MS) for various synthesized this compound derivatives. These data are essential for characterizing and confirming the structures of the synthesized compounds. [, , , , , ]
ANone: The provided research papers primarily focus on the synthesis and biological evaluation of this compound derivatives. Information regarding their material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects and their potential applications in different material science contexts.
ANone: The available research focuses on this compound as a bioactive scaffold rather than a catalyst. There's no direct evidence presented about its catalytic properties or applications in the provided articles.
A: While not extensively discussed, some research mentions utilizing computational chemistry techniques. For instance, one study employed computational modeling to investigate the interaction between CLK1, a cdc-like kinase, and a specific this compound derivative (compound 12h), providing insights into their binding mode. []
A: SAR studies have demonstrated that the position and type of substituents on the this compound core significantly influence its biological activity. For example: * 3,5-Disubstituted furo[3,2-b]pyridines: Showed potent and selective inhibitory activity against CLK kinases. [] * 3,5,7-Trisubstituted furo[3,2-b]pyridines: Exhibited modulation of the Hedgehog signaling pathway, with some derivatives demonstrating sub-micromolar potency. [] * 2-Substituted furo[3,2-b]pyridines: Some compounds within this series, particularly those with specific substitutions at the 2-position, exhibited promising anticancer properties. []
A: Research indicates that 3,5-disubstituted furo[3,2-b]pyridines are potent and selective inhibitors of CLK kinases. Notably, modifications at these positions significantly impact their inhibitory potency and selectivity profiles. Further exploration of SAR in this context is crucial for developing highly optimized CLK inhibitors. [, ]
A: While the research mainly focuses on synthesis and biological activity, one study mentions modifying a this compound derivative to enhance its metabolic stability in various liver microsomes. [] This suggests that the stability of these compounds can be influenced by structural modifications and highlights the importance of considering stability during drug development.
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